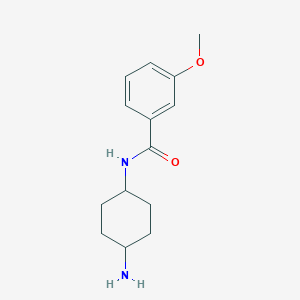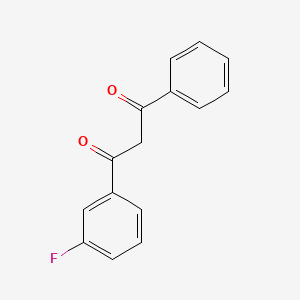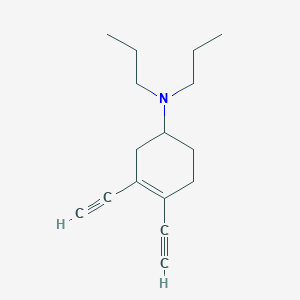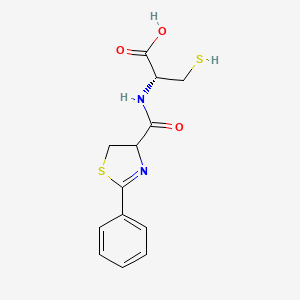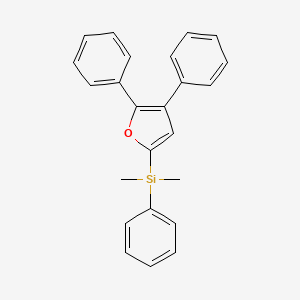
1-Octyn-3-ol, 4-ethenylidene-1-(4-nitrophenyl)-, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octyn-3-ol, 4-ethenylidene-1-(4-nitrophenyl)-, (3R)- is a chemical compound known for its unique structure and properties. It is characterized by the presence of an octyn-3-ol backbone with an ethenylidene group and a nitrophenyl substituent. The (3R) configuration indicates the specific stereochemistry of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octyn-3-ol, 4-ethenylidene-1-(4-nitrophenyl)-, (3R)- typically involves multi-step organic reactions. The starting materials often include alkyne and nitrophenyl derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation, crystallization, or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Octyn-3-ol, 4-ethenylidene-1-(4-nitrophenyl)-, (3R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Octyn-3-ol, 4-ethenylidene-1-(4-nitrophenyl)-, (3R)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Octyn-3-ol, 4-ethenylidene-1-(4-nitrophenyl)-, (3R)- involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. The nitrophenyl group can play a role in its reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-Octyn-3-ol, 4-ethenylidene-1-(4-methylphenyl)-, (3R)-
- **1-Octyn-3-ol, 4-ethenylidene-1-(4-chlorophenyl)-, (3R)-
- **1-Octyn-3-ol, 4-ethenylidene-1-(4-bromophenyl)-, (3R)-
Uniqueness
1-Octyn-3-ol, 4-ethenylidene-1-(4-nitrophenyl)-, (3R)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds with different substituents on the phenyl ring.
Propriétés
Numéro CAS |
651020-85-8 |
|---|---|
Formule moléculaire |
C16H17NO3 |
Poids moléculaire |
271.31 g/mol |
InChI |
InChI=1S/C16H17NO3/c1-3-5-6-14(4-2)16(18)12-9-13-7-10-15(11-8-13)17(19)20/h7-8,10-11,16,18H,2-3,5-6H2,1H3/t16-/m1/s1 |
Clé InChI |
DBESGUYUWLTIPJ-MRXNPFEDSA-N |
SMILES isomérique |
CCCCC(=C=C)[C@@H](C#CC1=CC=C(C=C1)[N+](=O)[O-])O |
SMILES canonique |
CCCCC(=C=C)C(C#CC1=CC=C(C=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


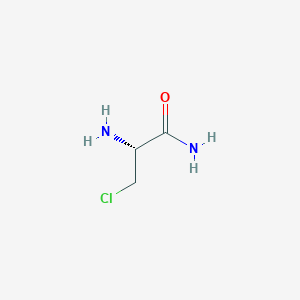
![2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile](/img/structure/B14207952.png)
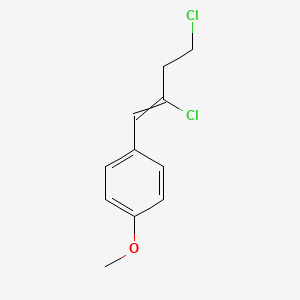
![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)
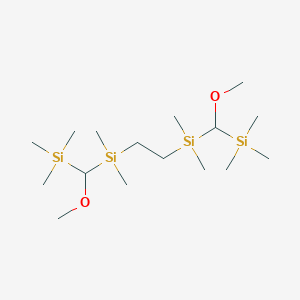
![1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14207981.png)

![N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14207989.png)

